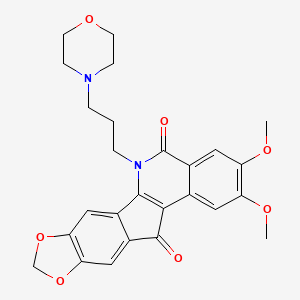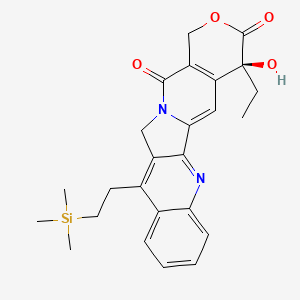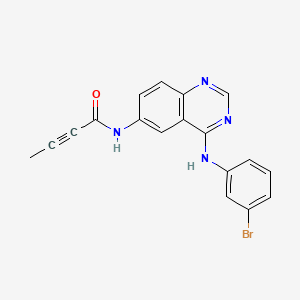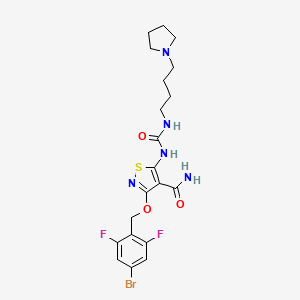
R1530
Overview
Description
RG-1530 is a synthetic organic compound known for its role as a multikinase inhibitor. It has a high affinity for polo like kinase 4, making it a significant compound in cancer research due to its antiproliferative potential . Polo like kinase 4 is expressed at very low levels in normal cells but can be upregulated in cancer cells, where it localizes to the centriole and is essential for controlling centriole duplication and mitotic progression .
Mechanism of Action
Target of Action
R-1530, also known as XQJ55R5PPQ or 5-(2-Chlorophenyl)-7-fluoro-1,2-dihydro-8-methoxy-3-methylpyrazolo(3,4-b)(1,4)benzodiazepine, is a multi-kinase inhibitor . It primarily targets protein kinases , including angiogenesis-related receptor tyrosine kinases such as VEGFR2, FGFR1, and PDGFRβ . These kinases play crucial roles in cell proliferation, differentiation, and survival .
Mode of Action
R-1530 interacts with its targets by binding to the kinase domains, thereby inhibiting their activity . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell proliferation and angiogenesis .
Biochemical Pathways
The inhibition of these kinases by R-1530 affects multiple biochemical pathways. For instance, the inhibition of VEGFR2 and FGFR1 disrupts the VEGF and FGF signaling pathways, respectively . These pathways are involved in angiogenesis, a process critical for tumor growth and metastasis .
Pharmacokinetics
The pharmacokinetic properties of R-1530 have been studied in mice . After oral administration, R-1530 showed good tissue penetration . The exposure of the compound was dose-dependent up to 100 mg/kg with oral administration . These properties suggest that R-1530 has favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which could impact its bioavailability .
Result of Action
R-1530 has demonstrated potent antiproliferative activity in vitro and antitumor and anti-angiogenic activity in vivo . It strongly inhibited human tumor cell proliferation and growth factor-driven proliferation of endothelial and fibroblast cells . In a lung cancer xenograft model, significant tumor growth inhibition was demonstrated with a range of doses of R-1530 .
Action Environment
The action of R-1530 can be influenced by various environmental factors. For instance, the presence of growth factors in the tumor microenvironment can affect the efficacy of R-1530, as these factors can stimulate the kinases that R-1530 targets . Additionally, the stability of R-1530 could be affected by factors such as pH and temperature .
Biochemical Analysis
Biochemical Properties
R-1530 interacts with several enzymes, proteins, and other biomolecules. It targets angiogenesis-related receptor tyrosine kinases, including FGFR1, PDGFRβ, and VEGFR2 . It also inhibits FLT1, KIT, PLK4, and RET . These interactions play a crucial role in the biochemical reactions involving R-1530 .
Cellular Effects
R-1530 has significant effects on various types of cells and cellular processes. It has been found to delay mitosis, induce polyploidy, and block angiogenesis in cells . These effects influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of R-1530 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . By inhibiting multiple kinases, R-1530 disrupts the signaling pathways that drive cell proliferation and angiogenesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of R-1530 change over time. The compound has demonstrated stability, with its effects on cellular function observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of R-1530 vary with different dosages in animal models. Significant tumor growth inhibition was demonstrated in a lung cancer xenograft model with a range of once daily, weekly, and twice-weekly doses of R-1530 . Tumor regression occurred in all models treated with the maximum tolerated daily dose .
Metabolic Pathways
Given its role as a multi-kinase inhibitor, it is likely that it interacts with various enzymes and cofactors in these pathways .
Transport and Distribution
After oral administration in nude mice, R-1530 showed good tissue penetration .
Subcellular Localization
Given its role as a multi-kinase inhibitor, it is likely that it is localized to the areas of the cell where these kinases are active .
Preparation Methods
The synthetic routes and reaction conditions for RG-1530 are not extensively detailed in the available literature. it is known that RG-1530 is commercially available, indicating that its synthesis has been optimized for industrial production . The preparation methods likely involve multiple steps of organic synthesis, including the formation of key intermediates and final product purification.
Chemical Reactions Analysis
RG-1530 undergoes various chemical reactions, primarily focusing on its role as a kinase inhibitor. The compound is involved in inhibition reactions where it interacts with multiple receptor tyrosine kinases involved in angiogenesis, such as vascular endothelial growth factor receptors, platelet-derived growth factor receptors, and fibroblast growth factor receptors . The major products formed from these reactions are typically the inhibited forms of these kinases, leading to reduced angiogenesis and tumor growth.
Scientific Research Applications
RG-1530 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study kinase inhibition and its effects on cellular processes . In biology and medicine, RG-1530 is explored for its potential in cancer therapy due to its ability to inhibit polo like kinase 4 and other kinases involved in cell proliferation and angiogenesis . The compound’s antiproliferative properties make it a candidate for developing new cancer treatments. In industry, RG-1530 is used in the development of pharmaceuticals targeting kinase-related diseases .
Comparison with Similar Compounds
RG-1530 is unique in its high affinity for polo like kinase 4 and its broad-spectrum inhibition of multiple receptor tyrosine kinases . Similar compounds include other multikinase inhibitors such as quizartinib, vandetanib, and vepafestinib . These compounds also target receptor tyrosine kinases but may have different specificities and affinities for various kinases. RG-1530’s uniqueness lies in its potent inhibition of polo like kinase 4, making it a valuable tool in cancer research and therapy .
Properties
IUPAC Name |
5-(2-chlorophenyl)-7-fluoro-8-methoxy-3-methyl-2,10-dihydropyrazolo[3,4-b][1,4]benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O/c1-9-16-18(24-23-9)21-14-8-15(25-2)13(20)7-11(14)17(22-16)10-5-3-4-6-12(10)19/h3-8H,1-2H3,(H2,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVCGJXDGOGOCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NN1)NC3=CC(=C(C=C3C(=N2)C4=CC=CC=C4Cl)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
882531-87-5 | |
| Record name | R-1530 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0882531875 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 882531-87-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | R-1530 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XQJ55R5PPQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of R1530?
A1: this compound exerts its antitumor activity through a dual mechanism:
- Disruption of Mitosis: this compound interferes with tubulin polymerization and mitotic checkpoint function, leading to abortive mitosis, endoreduplication, and ultimately, polyploidy in cancer cells. [] This polyploidization makes cancer cells more vulnerable to apoptosis or senescence. [] Furthermore, this compound's effect on mitosis seems to be linked to the downregulation of the mitotic checkpoint kinase BubR1, potentially through the inhibition of PLK4. []
- Anti-angiogenic Effects: this compound inhibits multiple receptor tyrosine kinases (RTKs) involved in angiogenesis, including VEGFR1, VEGFR2, VEGFR3, PDGFRβ, Flt-3, and FGFR1/2. [, , ] This multi-targeted approach effectively disrupts tumor vascularization, further hindering tumor growth and progression.
Q2: What preclinical data supports the use of this compound as an anti-cancer agent?
A2: this compound has demonstrated potent antitumor activity in various preclinical settings:
- In vitro studies: this compound effectively inhibits the growth of a wide range of cancer cell lines. [, , ]
- Xenograft models: Oral administration of this compound significantly inhibited tumor growth in human tumor xenograft models, including renal cell carcinoma [], prostate carcinoma [], and a rat prostatic adenocarcinoma model. [] Notably, this compound demonstrated efficacy against both subcutaneous and orthotopic tumors, highlighting its potential in various tumor settings. []
- Combination therapies: Studies have explored the efficacy of this compound in combination with other anticancer agents. For instance, combining this compound with bevacizumab and peginterferon alfa-2a showed promising results in a renal cell carcinoma model. [] Similarly, combining this compound with docetaxel and/or bevacizumab showed enhanced efficacy compared to monotherapies in a prostate carcinoma model. [] These findings suggest a potential for synergistic effects and improved therapeutic outcomes with combination therapies.
Q3: Are there any identified challenges or potential limitations associated with this compound therapy?
A3: While preclinical data is promising, further research is necessary to fully understand the potential limitations of this compound, including:
Q4: What is the current developmental stage of this compound?
A: this compound is currently undergoing Phase I clinical trials to evaluate its safety, dosage, and efficacy in humans. [, , ]
Q5: Could targeting PLK4 be a viable strategy for enhancing this compound's efficacy?
A: Research suggests that this compound may downregulate the mitotic checkpoint kinase BubR1 through the inhibition of PLK4. [] Since BubR1 knockdown mimics the polyploidy-inducing effect of this compound, targeting PLK4 could be a potential strategy to enhance its antitumor activity. [] Further research is needed to explore this hypothesis and investigate the potential benefits and risks of specifically targeting PLK4 in conjunction with this compound treatment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














